{6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl}methanamine hydrochloride
Description
{6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl}methanamine hydrochloride is a heterocyclic amine derivative with a fused pyrazolo-oxazine scaffold. Its molecular formula is C₈H₁₄ClN₃O, and it has a molecular weight of 203.67 g/mol . The compound is characterized by a bicyclic structure combining pyrazole and oxazine rings, with a methylamine substituent at the 3-position and two methyl groups at the 6-position.
Properties
IUPAC Name |
(6,6-dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazin-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.ClH/c1-9(2)5-12-8(13-6-9)7(3-10)4-11-12;/h4H,3,5-6,10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDKQQJCRMISSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN2C(=C(C=N2)CN)OC1)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl}methanamine hydrochloride typically involves multiple steps, starting with the construction of the pyrazolo[5,1-b][1,3]oxazine core This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and β-keto esters
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: {6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl}methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Synthesis and Characterization
The compound can be synthesized through several methods involving cycloaddition reactions and subsequent modifications. For example, the synthesis of derivatives has been reported that exhibit phosphodiesterase 4 (PDE4) inhibition properties, which are crucial for treating inflammatory diseases . Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the molecular structure and purity of the compound .
Phosphodiesterase Inhibition
One of the primary applications of 6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethanamine hydrochloride is its role as a phosphodiesterase inhibitor. PDE4 inhibitors are known to reduce inflammation and are being explored for conditions like asthma and chronic obstructive pulmonary disease (COPD) . The compound's derivatives have shown promising results in preclinical studies.
Anticancer Activity
Recent studies have indicated that pyrazolo[5,1-b][1,3]oxazine derivatives can exhibit anticancer properties by targeting specific molecular pathways involved in tumor growth . Investigations into structure-activity relationships (SAR) have highlighted modifications that enhance the potency against various cancer cell lines.
Neurological Disorders
The compound's ability to modulate neurotransmitter systems suggests potential applications in treating neurological disorders. Research is ongoing to evaluate its effects on cognitive function and neuroprotection .
Case Studies
Mechanism of Action
The mechanism by which {6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl}methanamine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired outcomes in research and therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of pyrazolo-oxazine and pyrrolo-pyrazole derivatives. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Findings:
Positional Isomerism: The 3-aminomethyl derivative (target compound) and its 2-amine isomer (Table 1, row 2) share identical molecular formulas but differ in substitution patterns. No pharmacological data exist for the latter .
Functional Group Impact: Carboxylic acid derivatives (Table 1, row 5) exhibit lower molecular weights and enhanced solubility compared to aminomethyl analogs, making them preferable for scaffold optimization .
Biological Activity
{6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl}methanamine hydrochloride is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, characterization, and biological evaluations, particularly focusing on its pharmacological properties as an antimicrobial and anticancer agent.
Synthesis and Characterization
The synthesis of this compound involves several steps that typically include the formation of pyrazolo[5,1-b][1,3]oxazine derivatives. These compounds are characterized using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The chemical formula for this compound is with a CAS number of 173850-78-7 .
Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit notable antimicrobial properties. A study focusing on related compounds demonstrated their effectiveness against various bacterial strains. For instance, derivatives containing the pyrazolo moiety showed promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Pyrazolo Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Pyrazolo[5,1-b]thiazole | E. coli | 50 µg/mL |
| Pyrazolo derivative A | Staphylococcus aureus | 25 µg/mL |
| {6,6-Dimethyl...} | Pseudomonas aeruginosa | 30 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been evaluated through in vitro studies. Compounds derived from pyrazolo structures have shown efficacy against various cancer cell lines. For example, one study reported that certain derivatives exhibited IC50 values in the range of 6.9 to 13.6 µg/mL against HepG2 (liver cancer) and HCT116 (colon cancer) cell lines .
Table 2: Anticancer Activity of Pyrazolo Derivatives
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| {6,6-Dimethyl...} | HepG2 | 12.6 |
| Pyrazolo derivative B | HCT116 | 28.9 |
| Pyrazolo derivative C | MCF-7 | 22.54 |
Case Studies
Several case studies have documented the biological activity of pyrazolo derivatives:
- Case Study on Anticancer Efficacy : A recent publication highlighted the anticancer activity of a series of pyrazolo derivatives which were synthesized and tested against multiple cancer cell lines including MCF-7 and HCT116. The results indicated significant growth inhibition with some compounds showing IC50 values comparable to established chemotherapeutic agents like doxorubicin .
- Antimicrobial Screening : Another study focused on the antimicrobial properties of various pyrazolo compounds against clinical isolates of bacteria. The findings suggested that these compounds could serve as potential leads for developing new antimicrobial agents due to their effectiveness in inhibiting resistant strains .
Q & A
Basic Synthesis & Characterization
Q1: What synthetic routes are reported for {6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl}methanamine hydrochloride, and how is structural confirmation achieved? A: The compound is synthesized via cyclization reactions involving pyrazole intermediates and alkylation steps. For example, ethyl carboxylate precursors are treated with alkylating agents (e.g., 2,2-dimethylpropane-1,3-diyl bis-tosylate) under reflux conditions in polar aprotic solvents like DMF, followed by hydrolysis to yield the carboxylic acid derivative . Structural confirmation employs:
- 1H/13C NMR spectroscopy to verify proton environments and carbon frameworks (e.g., δ 0.94 ppm for methyl groups, δ 169.3 ppm for carbonyl carbons) .
- HPLC-MS for purity assessment (>98%) and molecular ion identification (e.g., m/z 197 [M+H]+) .
- Elemental analysis to validate stoichiometry (e.g., C: 55.08%, H: 6.17%, N: 14.32%) .
Advanced Synthesis Optimization
Q2: How can researchers address low yields during the alkylation step in pyrazolo-oxazine synthesis? A: Yield optimization strategies include:
- Solvent selection : High-boiling solvents (e.g., DMF) improve reaction homogeneity and temperature control .
- Catalyst use : Potassium carbonate or other mild bases enhance nucleophilic substitution efficiency .
- Stepwise purification : Column chromatography (20–30% EtOAc/hexane) isolates intermediates before hydrolysis, reducing side-product interference .
Basic Physicochemical Profiling
Q3: What experimental methods determine logP, solubility, and drug-likeness of this compound? A: Key methodologies:
- Shake-flask method for experimental logP measurement, validated against computational tools like SwissADME .
- HPLC-based solubility assays in buffers (pH 1.2–7.4) to mimic physiological conditions .
- Lipophilicity criteria (e.g., topological polar surface area <90 Ų) to predict membrane permeability .
Advanced Pharmacokinetic Evaluation
Q4: Which in vitro assays are critical for assessing metabolic stability and CYP450 interactions? A: Standard assays include:
- Liver microsome incubations (human/rodent) to measure intrinsic clearance (e.g., t1/2 >60 min suggests stability) .
- CYP450 inhibition screening (e.g., CYP3A4/2D6 isoforms) via fluorometric or LC-MS/MS detection .
- Parallel Artificial Membrane Permeability Assay (PAMPA) to predict blood-brain barrier penetration .
Mechanistic & Target Engagement Studies
Q5: How is NLRP3 inflammasome inhibition evaluated in cellular models for this compound? A: Established protocols involve:
- Priming and activation : LPS-primed macrophages (THP-1 or bone marrow-derived) treated with ATP/nigerien to induce NLRP3 activation .
- IL-1β quantification : ELISA or Western blot to measure suppression of mature IL-1β secretion .
- Caspase-1 activity assays : Fluorogenic substrates (e.g., YVAD-AMC) confirm inflammasome-specific inhibition .
Structure-Activity Relationship (SAR) Analysis
Q6: How do substituent modifications on the pyrazolo-oxazine core influence NLRP3 inhibitory potency? A: SAR strategies include:
- Sulfonamide vs. carboxamide derivatives : Sulfonamide groups (e.g., GDC-2394) enhance target binding via hydrogen bonding with NLRP3’s NACHT domain .
- Methylamino substitutions : Improve metabolic stability while maintaining IC50 values <100 nM in cellular assays .
- Docking studies : Molecular modeling (e.g., Glide SP) identifies key interactions with Tyr-859 and Arg-578 residues in NLRP3 .
Preclinical Toxicology & Safety
Q7: What in vivo models assess hepatotoxicity risks for NLRP3 inhibitors like this compound? A: Standard models include:
- Rodent repeat-dose studies : 28-day oral dosing (e.g., 10–100 mg/kg) with serum ALT/AST monitoring .
- Histopathology : Liver section analysis for necrosis, inflammation, or steatosis .
- Reactive metabolite screening : Glutathione trapping assays to detect electrophilic intermediates .
Polymorphism & Solid-State Characterization
Q8: How is polymorph screening conducted to ensure batch consistency in formulation studies? A: Techniques include:
- XRPD (X-ray powder diffraction) : Identifies crystalline vs. amorphous forms via distinct Bragg peaks .
- DSC (differential scanning calorimetry) : Melting point analysis (e.g., sharp endotherm at 178°C indicates purity) .
- Solubility vs. pH profiling : Guides salt selection (e.g., hydrochloride vs. freebase) for enhanced bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
